1-(4-Chloro-2-cyanophenyl)-3-methylurea
Description
Properties
Molecular Formula |
C9H8ClN3O |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-(4-chloro-2-cyanophenyl)-3-methylurea |
InChI |
InChI=1S/C9H8ClN3O/c1-12-9(14)13-8-3-2-7(10)4-6(8)5-11/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
DAEOBXBWAUPWMR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(C=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 1-(4-Chloro-2-cyanophenyl)-3-methylurea, highlighting differences in substituents and their implications:
Environmental and Industrial Relevance
Biodegradation :
Applications :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Chloro-2-cyanophenyl)-3-methylurea, and how can reaction conditions be optimized?
- Methodology :
- Start with chlorination of aniline derivatives to introduce the 4-chloro-2-cyano substituent (common in urea synthesis) .
- React the intermediate with methyl isocyanate under controlled pH (neutral to slightly basic) to form the urea linkage. Use polar aprotic solvents (e.g., acetonitrile) at 60–80°C for higher yields .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize purity using column chromatography with ethyl acetate/hexane gradients .
- Key Challenges :
- Avoiding over-chlorination and controlling regioselectivity during the introduction of the cyano group .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to verify the urea moiety (-NH-C(=O)-NH-) and substituent positions (e.g., chlorophenyl and cyanophenyl peaks) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (CHClNO) and isotopic patterns .
- X-ray Crystallography : For solid-state structure determination, if single crystals are obtainable .
Q. What physicochemical properties are critical for experimental design with this compound?
- Key Properties :
- Solubility : Poor aqueous solubility; use DMSO or DMF for biological assays.
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in inert atmospheres at -20°C .
- LogP : Predicted ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity for membrane penetration .
Advanced Research Questions
Q. How do structural modifications of the chlorophenyl or cyanophenyl groups affect biological activity?
- Structure-Activity Relationship (SAR) Approach :
- Compare analogues from PubChem data (e.g., 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea vs. 3-(p-Chlorophenyl)-1,1-dimethylurea).
- Replace the cyano group with -CF or -OCH to assess changes in receptor binding (e.g., kinase inhibition assays) .
- Use molecular docking to predict interactions with targets like ATP-binding pockets .
Q. What computational methods are effective in predicting reaction pathways for synthesizing this compound?
- Strategies :
- Apply density functional theory (DFT) to model transition states for chlorination and urea formation steps .
- Use ICReDD’s reaction path search methods (quantum chemical calculations + machine learning) to optimize solvent and catalyst choices .
Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives?
- Case Study :
- If conflicting data exist on cytotoxicity, validate assays using standardized cell lines (e.g., HEK293 or HepG2) and control for batch-to-batch purity variations .
- Perform dose-response curves with triplicate replicates and statistical analysis (e.g., ANOVA) to identify outliers .
Q. What advanced techniques are used to study the compound’s interaction with biological targets?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins like kinases or GPCRs .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cryo-EM : For structural insights into compound-enzyme complexes at near-atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
